molecular formula C8H5ClF3NO2 B1391457 Methyl 2-Chloro-6-(trifluoromethyl)nicotinate CAS No. 1073129-57-3

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Cat. No.: B1391457
CAS No.: 1073129-57-3
M. Wt: 239.58 g/mol
InChI Key: OFOKILFDGSZHKO-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . It is commonly used as an intermediate in organic synthesis and is known for its unique chemical properties, which make it valuable in various scientific research applications.

Scientific Research Applications

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects.

    Medicine: Research has explored its use in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . It’s recommended to avoid formation of dust and aerosols .

Mechanism of Action

Target of Action

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is an organic compound used in various chemical reactions It’s often used as a reagent or intermediate in organic synthesis , which suggests it may interact with a wide range of molecular targets depending on the specific reaction context.

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction it’s involved in. As a reagent or intermediate, it can participate in various types of chemical reactions, leading to different products . The exact interaction with its targets and the resulting changes would depend on the specific context of the reaction.

Biochemical Pathways

As a reagent or intermediate in organic synthesis , it’s likely involved in a wide range of biochemical pathways, depending on the specific context of the reaction.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of the reaction it’s involved in. As a reagent or intermediate in organic synthesis , it can contribute to the formation of a wide range of products, each with potentially different effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s generally stable under normal usage conditions but should avoid prolonged exposure to air or sunlight . It’s also recommended to handle this compound in a well-ventilated environment to avoid inhaling toxic gases .

Chemical Reactions Analysis

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used in the reactions.

Comparison with Similar Compounds

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:

    Methyl 6-chloro-4-(trifluoromethyl)nicotinate: This compound has a similar structure but differs in the position of the trifluoromethyl group, which can affect its chemical properties and reactivity

Properties

IUPAC Name

methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKILFDGSZHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673207
Record name Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073129-57-3
Record name Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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